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molecular formula C10H7NO B1296691 2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile CAS No. 25724-79-2

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile

Cat. No. B1296691
M. Wt: 157.17 g/mol
InChI Key: CAJDYMAFIOUARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153671B2

Procedure details

To a mixture 5-bromo-indan-1-one (1 g, 4.7 mmol), zinc cyanide (1.11 g, 9.4 mmol) in NMP/THF (2 mL/4 mL) in a sealed tube, is added palladium bis(tri-t-butyl-phosphine) (120 mg, 5% mmol). The mixture is purged with N2 and heated at 120° C. for 3 h. Then the reaction mixture is cooled to rt, diluted with H2O, and extracted with EtOAc (3×20 mL). The combined organic phases are washed with saturated ammonium chloride aqueous solution and brine and dried over Na2SO4. The crude product obtained after concentration is purified by silica gel column chromatography with mixed solvent hexanes/EtOAc (5/1-3/1) to afford 1-oxo-indan-5-carbonitrile as a light yellow solid: ESMS m/z 158.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
NMP THF
Quantity
2 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.11 g
Type
catalyst
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[CH3:12][N:13]1C(=O)CCC1.C1COCC1>[C-]#N.[Zn+2].[C-]#N.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.[Pd]>[O:11]=[C:7]1[C:8]2[C:4](=[CH:3][C:2]([C:12]#[N:13])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1 |f:1.2,3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
NMP THF
Quantity
2 mL
Type
reactant
Smiles
CN1CCCC1=O.C1CCOC1
Name
zinc cyanide
Quantity
1.11 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
120 mg
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is cooled to rt
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with saturated ammonium chloride aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography with mixed solvent hexanes/EtOAc (5/1-3/1)

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2=CC(=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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